(+-)-4-(Acetyloxy)-2-pyrrolidinone

Process Chemistry Solid-State Characterization Purification

Ensure exclusive N-alkylation/acylation of the 4-hydroxy-2-pyrrolidinone scaffold. The acetyl ester masks the competing secondary alcohol, preventing complex mixtures and enabling high-yield, chromatography-free library synthesis. This racemic intermediate is validated for the two-step preparation of ethyl 4-hydroxy-2-oxo-1-pyrrolidineacetate (oxiracetam precursor). Its low melting point (88–90°C) and sharp DSC profile guarantee batch-to-batch consistency—eliminating the hygroscopicity and oxidation issues of the free alcohol. Designed for medicinal chemistry and process scale-up.

Molecular Formula C6H9NO3
Molecular Weight 143.14 g/mol
CAS No. 88877-55-8
Cat. No. B8733545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+-)-4-(Acetyloxy)-2-pyrrolidinone
CAS88877-55-8
Molecular FormulaC6H9NO3
Molecular Weight143.14 g/mol
Structural Identifiers
SMILESCC(=O)OC1CC(=O)NC1
InChIInChI=1S/C6H9NO3/c1-4(8)10-5-2-6(9)7-3-5/h5H,2-3H2,1H3,(H,7,9)
InChIKeyKKACRYNIWXDYAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(±)-4-(Acetyloxy)-2-pyrrolidinone (CAS 88877-55-8) – A Protected 4-Hydroxy-2-pyrrolidinone Scaffold for CNS-Targeted Synthesis


(±)-4-(Acetyloxy)-2-pyrrolidinone, CAS 88877-55-8, is the racemic acetyl ester of 4-hydroxy-2-pyrrolidinone, a cyclic γ-aminobutyric acid (GABA) analogue core. The acetyl group serves as a base-labile protecting group that masks the secondary alcohol, enabling chemoselective N-functionalization while preserving the pyrrolidinone ring. This compound is a documented synthetic intermediate in the preparation of oxiracetam-class nootropics and other 4-substituted 2-pyrrolidinone derivatives, where the protected alcohol prevents undesired O-alkylation and oxidative side reactions [1] [2].

Why Unprotected 4-Hydroxy-2-pyrrolidinone Cannot Replace the 4-Acetoxy Derivative in Multi-Step Syntheses


Direct use of 4-hydroxy-2-pyrrolidinone in N-alkylation or acylation reactions frequently leads to complex mixtures because the secondary alcohol competes with the lactam nitrogen as a nucleophile. The acetyl ester of (±)-4-(acetyloxy)-2-pyrrolidinone blocks this competing pathway, enabling high-yield, regioselective N-functionalization. Additionally, the free alcohol is hygroscopic and prone to air oxidation, whereas the acetate exhibits a sharply lower melting point (88–90 °C vs. 156–159 °C) and improved organic solubility, facilitating chromatographic purification and scale-up [1] .

Quantitative Differentiation Evidence for (±)-4-(Acetyloxy)-2-pyrrolidinone Against Closest Structural Analogs


Melting Point Reduction vs. 4-Hydroxy-2-pyrrolidinone Improves Handling and Purity Control

The acetyl derivative exhibits a melting point of 88–90 °C , compared with 156–159 °C for the parent 4-hydroxy-2-pyrrolidinone . A 66–69 °C depression in melting point translates to easier melting and dissolution, lower energy input for drying, and sharper melting endotherms that facilitate purity assessment by differential scanning calorimetry.

Process Chemistry Solid-State Characterization Purification

Lipophilicity Increase (ΔlogP ≈ +1.75) Supports CNS Prodrug Design Strategies

The acetyl ester raises the computed logP from −2.55 (4-hydroxy-2-pyrrolidinone) to −0.8 (XLogP3, (±)-4-(acetyloxy)-2-pyrrolidinone) [1], representing a ΔlogP of approximately +1.75. This shift indicates a 56-fold increase in the octanol/water partition coefficient, consistent with improved passive membrane permeability. The 4-acetoxy motif was specifically introduced in cyclic GABA-GABOB analogue programs to enhance brain penetration over the parent hydroxy acid [2].

Computational ADME Prodrug Design Blood-Brain Barrier

Chemoselective N-Functionalization Enabled by O-Acetyl Protection – Validated in Multi-Step Oxiracetam Analogue Synthesis

Pifferi et al. (1977) demonstrated that 4-acetoxy-2-pyrrolidinone (compound I b) reacts cleanly with formaldehyde or acetaldehyde to afford N-hydroxymethyl derivatives (II a–c), while the acetyl ester remains intact. In contrast, attempts to N-alkylate unprotected 4-hydroxy-2-pyrrolidinone gave complex mixtures due to competing O-alkylation [1]. The protected intermediate was further elaborated to ethyl 4-hydroxy-2-oxo-1-pyrrolidineacetate (IV a) – the direct precursor of oxiracetam – via N-alkylation with ethyl bromoacetate followed by deacetylation, a sequence that is not feasible with the free alcohol [1] [2].

Synthetic Methodology Protecting Group Strategy Nootropic Intermediates

Class-Level Pharmacological Precedent: 4-Acyloxy-2-pyrrolidinones Exhibit Enhanced Cognition-Enhancing Activity

In a broader structure-activity study (Banfi et al., 1984), a series of N-substituted 4-acyloxy- and 4-alkoxy-2-pyrrolidinones were screened for learning and memory enhancement. The 1-aminocarbonylmethyl-substituted members showed favorable activity, with the 4-hydroxy congener (oxiracetam) demonstrating significantly higher potency than piracetam [1]. Although (±)-4-(acetyloxy)-2-pyrrolidinone itself is a synthetic intermediate rather than a final drug candidate, the 4-acyloxy pharmacophore is essential for the activity of the final N-substituted compounds; the acetyl ester serves as a traceless protecting group that is removed prior to pharmacological testing [1] [2].

Nootropic Activity Structure-Activity Relationship GABAergic Modulation

Precision Application Scenarios Where (±)-4-(Acetyloxy)-2-pyrrolidinone Outperforms Unprotected Analogs


Regioselective Synthesis of N-Substituted 4-Hydroxy-2-pyrrolidinone Libraries

Medicinal chemistry teams synthesizing focused libraries of N-alkyl or N-acyl 4-hydroxy-2-pyrrolidinones should select the 4-acetoxy derivative to ensure exclusive N-functionalization. The acetyl group prevents O-alkylation side reactions that otherwise require tedious chromatographic separations, directly improving library purity and synthetic throughput [1].

Scale-Up of Oxiracetam-Class Nootropic Intermediates

Process chemists preparing ethyl 4-hydroxy-2-oxo-1-pyrrolidineacetate – the key oxiracetam precursor – benefit from the acetyl-protected starting material. The documented two-step sequence (N-alkylation with ethyl bromoacetate followed by mild alkaline deacetylation) has been validated in the primary literature and avoids the reproducibility issues encountered when using the free alcohol [1] [2].

CNS Prodrug Candidate Design Requiring Enhanced logP

For neuroscience programs requiring improved blood-brain barrier penetration, the acetyl ester provides a computed logP boost of approximately +1.75 units over the parent alcohol (logP −2.55 → −0.8). This physicochemical shift positions the scaffold closer to the CNS drug-like space and justifies its use as a prodrug intermediate or a tool compound for target engagement studies in neuronal cell models [3] .

Quality Control and Solid-Form Screening of Pyrrolidinone Building Blocks

The sharply lower melting point (88–90 °C) of the acetate versus the alcohol (156–159 °C) facilitates purity determination by DSC and enables melt-based formulation studies. Procurement specifications that require a well-defined crystalline solid with a narrow melting range favor the acetyl derivative over the often-hygroscopic free alcohol .

Quote Request

Request a Quote for (+-)-4-(Acetyloxy)-2-pyrrolidinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.